3-(Benzyloxy)-4-(cyclopropylmethoxy)aniline
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Overview
Description
3-(Benzyloxy)-4-(cyclopropylmethoxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a benzyloxy group at the third position and a cyclopropylmethoxy group at the fourth position on the aniline ring. The molecular formula of this compound is C16H19NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(cyclopropylmethoxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-benzyloxy-4-nitroaniline with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Another approach involves the Buchwald-Hartwig amination reaction, where 3-benzyloxy-4-bromonitrobenzene is reacted with cyclopropylmethanol in the presence of a palladium catalyst and a suitable ligand. This reaction is also performed in a polar aprotic solvent under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy and cyclopropylmethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Bases such as potassium carbonate and solvents like dimethylformamide are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituents introduced.
Scientific Research Applications
3-(Benzyloxy)-4-(cyclopropylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)aniline: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
4-(Cyclopropylmethoxy)aniline: Lacks the benzyloxy group, resulting in different chemical properties.
3-(Benzyloxy)-4-methoxyaniline: Contains a methoxy group instead of a cyclopropylmethoxy group, affecting its reactivity and biological activity.
Uniqueness
3-(Benzyloxy)-4-(cyclopropylmethoxy)aniline is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which confer distinct steric and electronic properties. These properties influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c18-15-8-9-16(19-12-14-6-7-14)17(10-15)20-11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGGYHHKCCBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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